Luciferase activator-1

Huntington's disease transcriptional repression luciferase reporter assay

Luciferase activator-1 (Compound D2, CAS 315703-95-8) is a 2-aminothiazole derivative (C19H21N5S2) validated in Huntington's disease transcriptional repression models (Leone et al., 2008). At 50 nM, it increases luciferase activity by 1.04-fold. Essential for replicating published methodology. Verify that the modest fold-change meets your assay sensitivity requirements. For R&D use only; not for human use.

Molecular Formula C19H21N5S2
Molecular Weight 383.5 g/mol
Cat. No. B3441650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuciferase activator-1
Molecular FormulaC19H21N5S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CS4)C
InChIInChI=1S/C19H21N5S2/c1-4-23(5-2)15-8-6-14(7-9-15)21-18-22-16(12-26-18)17-13(3)20-19-24(17)10-11-25-19/h6-12H,4-5H2,1-3H3,(H,21,22)
InChIKeyDQENEWSWLJLWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luciferase Activator-1: Chemical Identity and Baseline Activity for Bioluminescent Assay Procurement


Luciferase activator-1 (also designated Compound D2, CAS 315703-95-8) is a small-molecule luciferase activator with molecular formula C19H21N5S2 and molecular weight 383.53 g/mol . The compound was originally identified through SAR and QSAR studies on 2-aminothiazole derivatives as modulators of transcriptional repression in Huntington's disease [1]. At a concentration of 50 nM, Luciferase activator-1 increases luciferase activity by 1.04-fold relative to baseline . The compound is supplied as a solid powder with storage recommendations of -20°C for up to 3 years in powder form, 4°C for 2 years, and -80°C for 6 months in solvent .

Why Luciferase Activator-1 Cannot Be Interchanged with Generic Luciferase Modulators Without Quantified Performance Verification


Luciferase modulator compounds exhibit highly variable mechanisms of action, potency ranges, and selectivity profiles that preclude simple one-to-one substitution. While some compounds designated as luciferase activators in reporter-gene assays are actually luciferase inhibitors that produce counterintuitive signal activation through enzyme stabilization [1], others function via substrate-enzyme pairing optimization rather than direct enzyme modulation [2]. The 2-aminothiazole scaffold of Luciferase activator-1 (Compound D2) was specifically identified in a Huntington's disease transcriptional repression model [3], distinguishing its discovery context from general-purpose luciferase modulators. Furthermore, luciferase activator compounds differ substantially in their concentration-response relationships; substitution without verification of the precise concentration-activity profile at the user's specific assay conditions may yield undetectable or non-reproducible signal enhancement. The absence of publicly disclosed comparative selectivity data against related luciferase isoforms or off-target enzymes means that performance assumptions based solely on class membership are scientifically unfounded.

Quantitative Differentiation Evidence for Luciferase Activator-1: Comparator-Based Performance Analysis


Luciferase Activator-1: 1.04-Fold Activity Enhancement at 50 nM in Huntington's Disease Transcriptional Repression Model

Luciferase activator-1 (Compound D2) increased luciferase activity by 1.04-fold at a concentration of 50 nM, as measured in a luciferase-based reporter assay system used to evaluate modulators of transcriptional repression in Huntington's disease [1]. This represents the only publicly available quantitative activity measurement for this compound. No direct head-to-head comparison data with other luciferase activators or inhibitors exists in the primary literature. The 1.04-fold enhancement magnitude is notably modest compared to fold-changes reported for other luciferase modulators in the literature (e.g., certain coelenterazine analogs showing 4- to 8-fold activity increases [2]), but no cross-study comparisons can be validly drawn without identical assay conditions.

Huntington's disease transcriptional repression luciferase reporter assay

Luciferase Activator-1 vs. Luciferase Inhibitors: Distinguishing Activation from Counterintuitive Signal Artifacts

A well-documented confounding factor in luciferase-based high-throughput screening is that many compounds designated as 'activators' in cell-based reporter-gene assays are actually luciferase inhibitors that stabilize the enzyme, producing counterintuitive signal activation [1]. Luciferase activator-1 (Compound D2) is reported as a direct activator of luciferase based on in vitro enzymatic assays . However, the primary literature reference (Leone et al., 2008) does not explicitly distinguish whether the 1.04-fold activation observed resulted from direct enzymatic activation versus indirect stabilization mechanisms. This distinction is critical for assay interpretation: true enzymatic activators enhance catalytic turnover, whereas inhibitor-stabilizers increase signal by extending enzyme half-life without altering intrinsic activity. In contrast, compounds such as PTC124 (Ataluren) were initially reported as luciferase activators but were later demonstrated to act via non-specific luciferase inhibition and stabilization [2], illustrating the necessity of mechanistic validation.

reporter-gene assays luciferase inhibition assay interference

Luciferase Activator-1 Chemical Scaffold: 2-Aminothiazole Derivative with Distinct Structural Identity

Luciferase activator-1 (Compound D2) belongs to the 2-aminothiazole chemical class, with a molecular structure characterized by a substituted thiazole core (C19H21N5S2, MW 383.53) and the IUPAC name N1,N1-diethyl-N4-[4-(6-methylimidazo[2,1-b]thiazol-5-yl)-2-thiazolyl]-1,4-benzenediamine . This scaffold was originally studied in the context of Huntington's disease transcriptional repression modulation [1]. The compound's structural identity distinguishes it from other luciferase modulators such as coelenterazine analogs (imidazopyrazinone core), D-luciferin derivatives (benzothiazole core), and aminoluciferins [2]. However, no published SAR data specifically addresses the structural determinants of luciferase activation potency within the 2-aminothiazole series, nor are there comparative activity data between Luciferase activator-1 and its closest structural analogs from the same study.

2-aminothiazole SAR chemical scaffold

Evidence-Based Research Applications for Luciferase Activator-1 Procurement


Baseline Luciferase Activity Enhancement in Huntington's Disease Transcriptional Repression Reporter Assays

Luciferase activator-1 was identified in SAR/QSAR studies of 2-aminothiazole derivatives evaluating transcriptional repression modulation in Huntington's disease models [1]. At 50 nM, the compound increases luciferase activity by 1.04-fold in this specific assay context [1]. Researchers replicating or extending the Leone et al. (2008) study may require this exact compound to maintain consistency with published methodology. However, users should independently verify that this 1.04-fold enhancement magnitude meets their assay sensitivity requirements and consider whether alternative luciferase modulators with larger dynamic ranges may better suit their experimental objectives.

Chemical Probe for 2-Aminothiazole Scaffold-Based Luciferase Modulation Studies

As a structurally characterized 2-aminothiazole derivative (C19H21N5S2, CAS 315703-95-8), Luciferase activator-1 may serve as a reference compound for medicinal chemistry efforts exploring structure-activity relationships of this scaffold in luciferase modulation . However, the absence of published SAR data within the 2-aminothiazole series specifically addressing luciferase activation potency limits the utility of this compound for comparative SAR analysis without additional in-house characterization.

Positive Control for Distinguishing Direct Luciferase Activation from Assay Interference Artifacts

Given the documented phenomenon of luciferase inhibitors producing apparent activation signals through enzyme stabilization in reporter-gene assays [2], Luciferase activator-1 may be evaluated as a reference compound in assay development workflows designed to distinguish genuine enzymatic activation from stabilization artifacts. Users must perform their own mechanistic validation, as the primary literature does not explicitly characterize whether the 1.04-fold enhancement results from direct catalytic activation or enzyme stabilization.

Limited Utility: General-Purpose Bioluminescent Assay Signal Enhancement

The modest 1.04-fold activity enhancement (at 50 nM) reported for Luciferase activator-1 [1] may not provide sufficient signal amplification for applications requiring large dynamic ranges, such as low-abundance reporter detection or high-throughput screening with stringent Z'-factor requirements. Alternative luciferase-enhancer combinations (e.g., optimized enzyme-substrate pairs achieving 4- to 15-fold sensitivity improvements [3]) may offer greater practical utility for routine bioluminescent assay enhancement. Procurement decisions should weigh the compound's modest reported fold-change against the availability of more potent luciferase modulators with established performance characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luciferase activator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.